molecular formula C7H9ClN2O2S B1365663 2-Chloro-4-methylsulfonylphenylhydrazine CAS No. 85634-77-1

2-Chloro-4-methylsulfonylphenylhydrazine

Cat. No. B1365663
CAS RN: 85634-77-1
M. Wt: 220.68 g/mol
InChI Key: CLPMRWGTVXDAAL-UHFFFAOYSA-N
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Description

2-Chloro-4-methylsulfonylphenylhydrazine is a chemical compound with the linear formula C7H9ClN2O2S12. It is provided to early discovery researchers as part of a collection of rare and unique chemicals1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Chloro-4-methylsulfonylphenylhydrazine.



Molecular Structure Analysis

The molecular structure of 2-Chloro-4-methylsulfonylphenylhydrazine is represented by the linear formula C7H9ClN2O2S12. This indicates that the molecule is composed of seven carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom12.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-Chloro-4-methylsulfonylphenylhydrazine.



Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-4-methylsulfonylphenylhydrazine is 220.6832. It has a melting point range of 129 - 131 oC3.


Scientific Research Applications

Antineoplastic Activity

2-Chloro-4-methylsulfonylphenylhydrazine derivatives have been investigated for their antineoplastic properties. 1,2-Bis(arylsulfonyl)hydrazines, including compounds with structural similarities to 2-Chloro-4-methylsulfonylphenylhydrazine, have demonstrated significant antitumor activity. For instance, certain compounds in this class have shown increased survival times in tumor-bearing mice (Shyam et al., 1986). Another study on 1,2-Bis(sulfonyl)hydrazines revealed potent antineoplastic activity against leukemia and melanoma in mice (Shyam et al., 1987).

Anticancer and Anti-HIV Evaluation

Compounds structurally related to 2-Chloro-4-methylsulfonylphenylhydrazine have been synthesized and tested for their anticancer and anti-HIV properties. In a study, 2-mercaptobenzenesulfonamide derivatives demonstrated sensibility against leukemia cell lines and displayed moderate anti-HIV activity (Pomarnacka & Kornicka, 2001).

Antitumor Efficacy

Various derivatives of 2-Chloro-4-methylsulfonylphenylhydrazine have shown promise as antitumor agents. A study on 1-acyl-1,2-bis(methylsulfonyl)-2-(2- chloroethyl)hydrazines, related to 2-Chloro-4-methylsulfonylphenylhydrazine, showed pronounced activity against several types of leukemia and solid tumors in mice (Shyam et al., 1993).

Enzyme Inhibition and Antioxidant Potential

Compounds derived from 2-Chloro-4-methylsulfonylphenylhydrazine have been evaluated for their enzyme inhibition and antioxidant potential. A study on Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide showed significant inhibition against AChE and BChE enzymes, with notable antioxidant activity (Kausar et al., 2019).

Analgesic and Anti-inflammatory Activities

Derivatives of 2-Chloro-4-methylsulfonylphenylhydrazine have also been explored for their analgesic and anti-inflammatory activities. A study synthesized and evaluated 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives, showing potent analgesic and anti-inflammatory effects in rodent models (Dewangan et al., 2015).

Safety And Hazards

The safety information available indicates that 2-Chloro-4-methylsulfonylphenylhydrazine is an irritant3. For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound3.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of 2-Chloro-4-methylsulfonylphenylhydrazine.


Please note that the information provided is based on the data available and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

(2-chloro-4-methylsulfonylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-13(11,12)5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPMRWGTVXDAAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402325
Record name 2-Chloro-4-methylsulfonylphenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methylsulfonylphenylhydrazine

CAS RN

85634-77-1
Record name [2-Chloro-4-(methylsulfonyl)phenyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85634-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-methylsulfonylphenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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